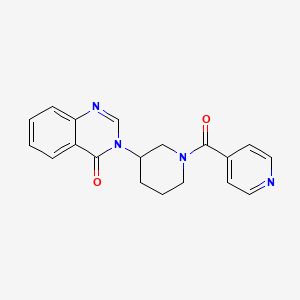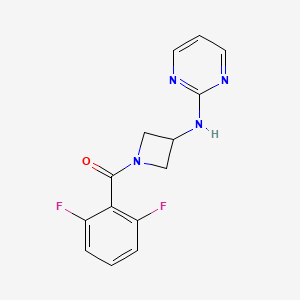
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C14H12F2N4O. It is a derivative of pyrimidine, which is a six-membered unsaturated ring compound composed of carbon and nitrogen . Pyrimidines are found throughout nature in various forms and have enhanced biological potential .
Molecular Structure Analysis
As a derivative of pyrimidine, this compound likely shares the six-membered unsaturated ring structure composed of carbon and nitrogen, with nitrogen atoms at positions 1 and 3 . The specific molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. The pyrimidine moiety is a common feature in many drugs with anticancer properties . It can act as an antagonist to certain cellular receptors like retinoid X receptor alpha (RXRα), which plays a key role in cancer development. By modulating this receptor, the compound could inhibit cancer cell proliferation and induce apoptosis in a targeted manner.
CDK6 Inhibition
CDK6 is a cyclin-dependent kinase crucial in cell cycle regulation. Inhibitors targeting CDK6 can be effective in treating cancers. Derivatives of the compound have been designed to inhibit CDK6, showing promising antitumor activities and potential over existing drugs like palbociclib .
Antimicrobial Properties
Compounds with a pyrimidine scaffold, such as the one being analyzed, often exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to develop new antimicrobial agents .
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a significant role in signal transduction and the regulation of cell division. This compound could serve as a lead structure for the development of new tyrosine kinase inhibitors, which are important in the treatment of diseases like cancer .
Pharmacokinetic Enhancements
The structural features of this compound, including the difluorophenyl group, may improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This can lead to the development of drugs with better bioavailability and efficacy .
Drug Discovery and Design
The core structure of this compound provides a versatile scaffold for the design of new drugs. It can be used in medicinal chemistry to create a variety of derivatives with potential therapeutic applications, ranging from cardiovascular diseases to neurological disorders .
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to have a range of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . The specific mechanism of action for “(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is not detailed in the available resources.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-10-3-1-4-11(16)12(10)13(21)20-7-9(8-20)19-14-17-5-2-6-18-14/h1-6,9H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDPXKXRXRNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2880596.png)
![5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2880597.png)
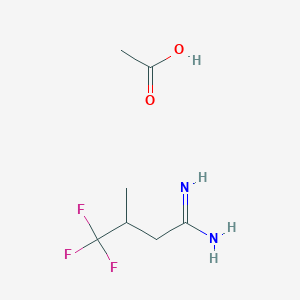

![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
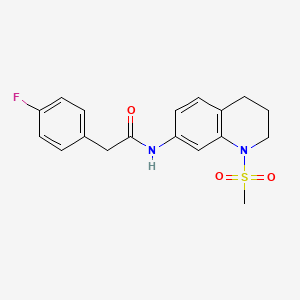
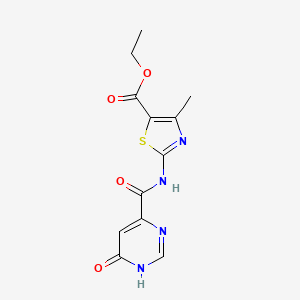
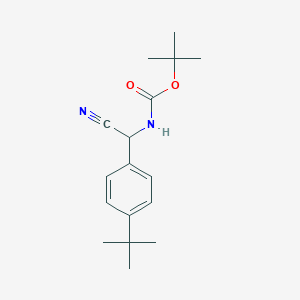

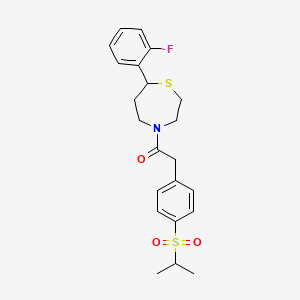
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
